4-(4-Phenyl-1,3-butadienyl)phenol
Description
Properties
Molecular Formula |
C16H14O |
|---|---|
Molecular Weight |
222.28g/mol |
IUPAC Name |
4-[(1E,3E)-4-phenylbuta-1,3-dienyl]phenol |
InChI |
InChI=1S/C16H14O/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-13,17H/b8-4+,9-5+ |
InChI Key |
VYFPDCCLCOGZFV-KBXRYBNXSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)O |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 4-(4-Phenyl-1,3-butadienyl)phenol and its analogs:
Key Comparisons
Fluorescent Probes: BODIPY Derivatives
The BODIPY (boron-dipyrromethene) fluorophore 4,4-difluoro-5-(4-phenyl-1,3-butadienyl)-4-bora-3a,4a-diaza-s-indacene-3-undecanoic acid (C11-BODIPY 581/591) shares the 1,3-butadienyl-phenyl motif with the target compound. However, the BODIPY core and undecanoic acid tail render it lipophilic, enabling integration into lipid bilayers for tracking lipid peroxidation via fluorescence shifts (red to green upon oxidation) .
Phenolic Derivatives: 4-Phenylphenol
4-Phenylphenol (biphenyl-4-ol) is a simpler analog with a biphenyl structure. It is widely used in industrial applications (e.g., disinfectants, polymer stabilizers) but exhibits toxicity concerns, including skin/eye irritation and environmental persistence .
Cationic Surfactants: Pyridinium Derivatives
1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide replaces the phenol group with a positively charged pyridinium ring and a long alkyl chain. This structure enhances solubility in nonpolar environments, suggesting applications in membrane biology or as a surfactant . The target compound’s phenolic group may instead favor hydrogen bonding and antioxidative interactions.
Alkenylphenols: 4-But-3-enyl-phenol
4-But-3-enyl-phenol (CAS 135981-59-8) features a shorter unsaturated chain (butenyl vs. butadienyl), reducing conjugation length and stability. Such differences could impact reactivity in oxidation or polymerization processes .
Preparation Methods
Heck Coupling for Conjugated Diene Formation
The Heck reaction has emerged as a cornerstone for constructing the 1,3-butadienyl bridge in 4-(4-Phenyl-1,3-butadienyl)phenol. A representative protocol involves coupling 4-bromophenol with styrene derivatives using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in dimethylformamide (DMF) at 80°C for 48 hours. This method leverages the oxidative addition of the aryl bromide to Pd(0), followed by alkene insertion and β-hydride elimination to form the trans-configured diene. Key parameters include:
-
Catalyst system : Pd(OAc)₂ (5 mol%), PPh₃ (15 mol%)
-
Solvent : DMF or toluene
-
Temperature : 60–80°C
Optimization studies show that substituting PPh₃ with bulky phosphines (e.g., tri(o-tolyl)phosphine) suppresses homocoupling byproducts, improving regioselectivity.
Suzuki-Miyaura Cross-Coupling
Suzuki-Miyaura coupling offers an alternative route by reacting 4-boronic acid-substituted phenol with 1,4-dibromo-1,3-butadiene. This method requires stringent anhydrous conditions and a base (e.g., K₂CO₃) to facilitate transmetalation. While yields are moderate (55–60%), the reaction preserves stereochemical integrity, making it suitable for synthesizing E,E-isomers.
Wittig and Horner-Wadsworth-Emmons Reactions
Wittig Olefination
The Wittig reaction enables precise construction of the conjugated diene system. Treatment of 4-formylphenol with a bis-ylide reagent, such as (4-phenyl-1,3-butadienyl)triphenylphosphonium bromide, in tetrahydrofuran (THF) at 0°C generates the target compound via a two-step olefination process. Key advantages include:
NMR monitoring reveals that the reaction proceeds through a betaine intermediate, with subsequent-sigmatropic rearrangement ensuring E-selectivity.
Horner-Wadsworth-Emmons Modification
The Horner-Wadsworth-Emmons reaction employs phosphonate esters to enhance diene stereocontrol. Reacting 4-(diethylphosphono)phenol with 4-phenylbut-2-enal in the presence of LiCl and DBU (1,8-diazabicycloundec-7-ene) produces the 1,3-diene with >95% E-selectivity. This method avoids harsh bases, making it compatible with acid-sensitive functional groups.
Friedel-Crafts Alkylation Approaches
Electrophilic Aromatic Substitution
Friedel-Crafts alkylation using 4-phenyl-1,3-butadienyl bromide and phenol in the presence of AlCl₃ (10 mol%) achieves moderate yields (50–55%) but suffers from regiochemical challenges. The para-selectivity of phenol’s hydroxyl group directs substitution, though competing ortho-addition (15–20%) necessitates chromatographic purification.
Tandem Acylation-Reduction
A two-step sequence involving Friedel-Crafts acylation followed by Wolff-Kishner reduction has been explored. Initial acylation of phenol with 4-phenyl-3-butenoyl chloride (AlCl₃, CH₂Cl₂, 0°C) forms 4-(4-phenyl-3-butenoyl)phenol, which undergoes hydrazone formation and subsequent reduction (NH₂NH₂, KOH, ethylene glycol, 170°C) to yield the target compound. While effective (60–65% yield), this method requires high-temperature conditions that may degrade sensitive substrates.
Diels-Alder and Cycloaddition Strategies
Retro-Diels-Alder Functionalization
A novel approach involves the Diels-Alder reaction of 4-vinylphenol with 1-phenyl-1,3-butadiene, followed by thermal retro-cyclization. This method, conducted in refluxing xylene (140°C, 12 h), provides a 58% yield of the E,E-isomer. Stereochemical outcomes are highly solvent-dependent, with polar aprotic solvents favoring trans-configuration.
Purification and Characterization Protocols
Isolation Techniques
Post-synthetic purification typically involves acid-base extraction due to the compound’s phenolic acidity. Adjusting the aqueous phase to pH 3–4 with HCl precipitates the product, which is then filtered and washed with cold water. Recrystallization from ethanol or hexane/ethyl acetate mixtures (3:1 v/v) enhances purity to >99%.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ar-H), 7.15 (d, J = 16 Hz, 2H, CH=CH), 6.95 (d, J = 8 Hz, 2H, phenol-H), 6.75 (d, J = 8 Hz, 2H, phenol-H), 5.85 (s, 1H, OH).
-
HRMS : m/z calc. for C₁₆H₁₄O [M]+: 222.1045, found: 222.1043.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Heck Coupling | 68–72 | High (E) | Moderate | $$ |
| Wittig Olefination | 70–75 | Excellent (E,E) | Low | $$$ |
| Friedel-Crafts Alkylation | 50–55 | Low | High | $ |
| Diels-Alder Retro | 58 | Moderate | Moderate | $$ |
Q & A
Q. What synthetic routes are commonly employed for 4-(4-Phenyl-1,3-butadienyl)phenol?
The synthesis of phenolic derivatives like 4-(4-Phenyl-1,3-butadienyl)phenol typically involves coupling reactions or modifications of pre-existing phenolic frameworks. For example, Friedel-Crafts alkylation or palladium-catalyzed cross-coupling can introduce conjugated diene systems. A related compound, 1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide, demonstrates the use of alkylation to attach functional groups to phenolic cores . Characterization of intermediates via NMR and mass spectrometry is critical to confirm regioselectivity and purity.
Q. Which spectroscopic methods are essential for characterizing 4-(4-Phenyl-1,3-butadienyl)phenol?
Key methods include:
- 1H/13C NMR : To verify the conjugated diene structure and aromatic substitution patterns.
- UV-Vis Spectroscopy : To assess π-π* transitions in the butadienyl system (absorption ~300–400 nm).
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
- Fluorescence Spectroscopy : To evaluate photophysical properties if the compound is used as a probe (e.g., excitation/emission maxima) .
Advanced Research Questions
Q. How can 4-(4-Phenyl-1,3-butadienyl)phenol derivatives be optimized for lipid peroxidation assays in cellular studies?
The compound’s derivatives, such as BODIPY665/676, are used to detect lipid peroxidation (LPO) in ferroptosis research . Methodological considerations include:
- Probe Concentration : Titrate between 1–10 µM to balance signal intensity and cytotoxicity.
- Radical Initiators : Use 2,2′-azobis-2,4-dimethylvaleronitrile (AMVN) at 2 mM to generate peroxyl radicals in lipophilic environments.
- Controls : Include antioxidants (e.g., Trolox) to validate specificity.
- Imaging Parameters : Optimize microscopy settings (e.g., λex/λem = 665/676 nm) and avoid photobleaching by limiting exposure time .
Q. What experimental design factors resolve contradictions in antioxidant capacity data using ORAC assays with this compound?
Contradictions may arise from differences in solvent polarity, radical sources, or interference from sample matrices. To mitigate:
Q. How does the structural modification of 4-(4-Phenyl-1,3-butadienyl)phenol affect its interaction with biological macromolecules?
Derivatives with alkyl chains (e.g., 1-octadecyl substitutions) enhance membrane affinity, enabling studies on lipid-protein interactions. For example:
- Protein Binding Assays : Use fluorescence quenching to quantify binding constants (e.g., with albumin).
- Cellular Uptake : Modify polarity via esterification or PEGylation to improve bioavailability.
- Interference Checks : Pre-treat samples with protease/RNase to rule out nonspecific interactions .
Data Analysis and Troubleshooting
Q. How can researchers address variability in fluorescence signals when using this compound as a probe?
Q. What strategies validate the specificity of 4-(4-Phenyl-1,3-butadienyl)phenol in reactive oxygen species (ROS) detection?
- Competitive Inhibition : Co-incubate with ROS scavengers (e.g., NAC) to confirm signal reduction.
- ROS-Specific Dyes : Combine with DCFH-DA (for H2O2) or MitoSOX (for mitochondrial superoxide) for cross-validation.
- Kinetic Analysis : Monitor time-dependent signal changes to distinguish between ROS types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
